Lipophilicity (LogP) Differentiation: 6-Phenylspiro[2.5]octan-6-ol vs. Parent Spiro[2.5]octan-6-ol
The predicted partition coefficient (LogP) of 6-phenylspiro[2.5]octan-6-ol is 3.23, compared with 1.70 for the non-phenyl parent spiro[2.5]octan-6-ol, representing an increase of approximately 1.53 log units (approximately 34-fold higher relative partition) . Both compounds share the same TPSA of 20.23 Ų, meaning the lipophilicity gain is essentially 'silent' with respect to polar surface area—a profile that can enhance passive membrane permeability without incurring the P-glycoprotein efflux risk often associated with higher TPSA .
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.23 |
| Comparator Or Baseline | Spiro[2.5]octan-6-ol (CAS 22428-83-7): LogP = 1.70 |
| Quantified Difference | ΔLogP ≈ +1.53 (approximately 34× relative partition) |
| Conditions | Predicted values from supplier datasheets (in silico estimation); TPSA constant at 20.23 Ų for both compounds |
Why This Matters
This difference directly impacts membrane permeability, CNS penetration potential, and non-specific protein binding, making the two compounds non-substitutable in any assay where passive diffusion or target engagement depends on compound lipophilicity.
